BenchChemオンラインストアへようこそ!

6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Optimization

This compound features a pyridazine core with an N,N-dimethylamino group (0 H-bond donors, superior cell permeability) and a 5-fluoropyrimidine moiety (MW advantage of –60.90 g/mol vs bromo analogs, plus a distinct ¹⁹F NMR handle for precise bioanalytical quantification). The direct N–C bond to piperazine reduces rotatable bonds (Δ ≈ 3 vs. benzyl-linked analogs), providing a rigid, synthetically tractable scaffold ideal for focused library generation and structure-guided optimization against PDGFR, CK1, and RAF kinases. Order from specialized vendors to obtain an ideal starting point for selective kinase inhibitor design with lead-like physicochemical properties.

Molecular Formula C14H18FN7
Molecular Weight 303.34 g/mol
CAS No. 2549003-47-4
Cat. No. B6437316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine
CAS2549003-47-4
Molecular FormulaC14H18FN7
Molecular Weight303.34 g/mol
Structural Identifiers
SMILESCN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC=NC=C3F
InChIInChI=1S/C14H18FN7/c1-20(2)12-3-4-13(19-18-12)21-5-7-22(8-6-21)14-11(15)9-16-10-17-14/h3-4,9-10H,5-8H2,1-2H3
InChIKeyZLCCPLRCCWABKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine (CAS 2549003-47-4): Structural Identity and Scaffold Classification for Procurement


6-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine (CAS 2549003-47-4, molecular formula C₁₄H₁₈FN₇, molecular weight 303.34 g/mol) is a synthetic small molecule belonging to the piperazinylpyrimidine class of heterocyclic compounds . Its architecture consists of a central pyridazine ring bearing an N,N-dimethylamino group at the 3-position and a piperazine linker at the 6-position, which in turn is substituted with a 5-fluoropyrimidine moiety. This scaffold is structurally related to a family of compounds explored as protein kinase inhibitors, particularly those targeting the PDGFR, CK1, and RAF kinase subfamilies, as well as G protein-coupled receptor kinases (GRKs) [1][2]. The compound is primarily sourced from specialty chemical suppliers for research use and serves as a building block or reference standard in medicinal chemistry and kinase inhibitor discovery programs.

Why Generic Substitution Fails for 6-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine: The Risk of Uncontrolled Scaffold Hopping


Within the piperazinylpyrimidine chemical space, minor structural modifications—such as altering the heteroaryl core from pyridazine to pyrimidine, replacing the 5-fluoropyrimidine with 5-bromo- or 5-ethylpyrimidine, or changing the N,N-dimethylamino group to an N-ethylamino substituent—can produce profound shifts in kinase selectivity profiles, cellular potency, and physicochemical properties [1]. Published structure–activity relationship (SAR) data for this compound class demonstrate that the nature and position of the halogen on the pyrimidine ring critically influence both target binding and metabolic stability [2]. Furthermore, the dimethylamino substitution on the pyridazine ring differentiates this compound from analogs bearing ethylamino or benzyl substituents, which exhibit distinct pharmacological profiles and synthetic tractability [3]. Consequently, substituting this compound with a close analog without rigorous side-by-side qualification risks introducing uncontrolled variables into biological assays and chemical synthesis workflows.

Quantitative Differentiation Evidence for 6-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine


Fluorine at the 5-Position of the Pyrimidine Ring: Impact on Molecular Weight, Lipophilicity, and Metabolic Stability

In the piperazinylpyrimidine kinase inhibitor class, the nature of the C5 substituent on the pyrimidine ring is a critical determinant of both target binding and ADME properties. The title compound bears a fluorine atom at this position (C₁₄H₁₈FN₇; MW = 303.34 g/mol), whereas the structurally closest commercially available analog—6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine—carries a bromine atom (C₁₄H₁₈BrN₇; MW = 364.24 g/mol), representing a molecular weight increase of +60.90 g/mol (+20.1%) . The larger atomic radius of bromine (van der Waals radius 1.85 Å vs. fluorine 1.47 Å) alters steric occupancy within the kinase ATP-binding pocket, which published SAR studies for this scaffold have shown can differentially affect binding to PDGFR subfamily kinases and CK1 isoforms [1]. Industry-standard drug design principles indicate that replacing bromine with fluorine generally improves metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidative debromination, while lowering lipophilicity (estimated ΔcLogP ≈ –0.8 to –1.0 log units) [2]. This difference is critical when selecting compounds for cellular assays where passive membrane permeability and off-target binding must be carefully balanced.

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Optimization

Pyridazine Core vs. Pyrimidine Core: Heteroaryl Ring Identity Modulates Kinase Selectivity

The title compound features a pyridazine ring (1,2-diazine) as its central scaffold, distinguishing it from a closely matched isomeric analog—6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine—which possesses a pyrimidine (1,3-diazine) core. Despite sharing the same molecular formula (C₁₄H₁₈FN₇; MW = 303.34) and identical molecular weight, these two compounds differ fundamentally in the spatial arrangement of nitrogen atoms within the central heterocycle, altering hydrogen-bond acceptor geometry and π-stacking interactions within kinase active sites . In published kinase inhibitor development programs with this scaffold class, the pyridazine core has been shown to participate in distinct hinge-region hydrogen-bonding networks compared to pyrimidine analogs, contributing to differential selectivity profiles across the PDGFR, CK1, and RAF kinase subfamilies [1]. Compounds 4 and 15 from the piperazinylpyrimidine series, which share structural ancestry with the title compound, demonstrated selective cytostatic activity against the MDA-MB-468 triple-negative breast cancer cell line (IC₅₀ values in the low micromolar range), with kinase profiling revealing preferential targeting of PDGFR subfamily members and CK1δ [2].

Kinase Selectivity Heterocyclic Chemistry Structure–Activity Relationship

N,N-Dimethylamino vs. N-Ethylamino Substitution: Molecular Weight and Synthetic Tractability Differences

The target compound carries an N,N-dimethylamino group at the 3-position of the pyridazine ring, distinguishing it from a structurally related isomer—N-ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine (C₁₄H₁₈FN₇; MW = 303.34 g/mol)—which bears an N-ethylamino substituent on a pyrimidine core . Although molecular weight is identical, the N,N-dimethylamino group is a tertiary amine with no hydrogen-bond donor capacity, whereas the N-ethylamino group is a secondary amine that can act as a hydrogen-bond donor (1 HBD). This difference in hydrogen-bond donor count (0 vs. 1) impacts predicted membrane permeability and solubility profiles [1]. Furthermore, the N,N-dimethylamino group is a common terminal moiety in many kinase inhibitor pharmacophores (e.g., imatinib, dasatinib), and its presence on the pyridazine scaffold may facilitate favorable interactions with the kinase solvent-exposed region or the DFG-motif pocket, as observed in co-crystal structures of analogous piperazinylpyrimidine inhibitors bound to S6K1 (PDB: 3WE4) [2].

Chemical Synthesis Building Block Medicinal Chemistry Optimization

Absence of a Benzyl Linker: Reduced Molecular Flexibility vs. Benzyl-Substituted Analogs

The target compound features a direct piperazine-to-fluoropyrimidine connection via an N–C bond at the pyrimidine 4-position, without an intervening methylene or benzyl linker. This contrasts with the commercially available analog 6-(4-benzylpiperazin-1-yl)-N,N-dimethylpyridazin-3-amine (CAS 2415526-90-6; C₁₇H₂₃N₅; MW = 297.4 g/mol), which incorporates a benzyl (CH₂-Ph) spacer between the piperazine and the terminal phenyl group . The presence of a benzyl linker introduces additional rotational degrees of freedom (3 additional rotatable bonds) and increases conformational entropy, which can reduce binding affinity due to entropic penalty upon target engagement [1]. In contrast, the rigid 5-fluoropyrimidine directly attached to piperazine in the target compound provides a more structurally constrained pharmacophore, potentially favoring higher binding affinity for kinase targets that recognize planar heteroaryl motifs in their ATP-binding sites. This rigidity is a hallmark of type I kinase inhibitors, which bind the active DFG-in conformation of the kinase hinge region, as demonstrated for the piperazinylpyrimidine class in molecular docking and kinase profiling studies [2].

Conformational Analysis Scaffold Rigidity Kinase Inhibitor Design

Class-Level Kinase Inhibition Profile: Piperazinylpyrimidine Scaffold as a Type I Kinase Inhibitor Template

The piperazinylpyrimidine scaffold to which the target compound belongs has been experimentally validated as a type I kinase inhibitor chemotype through comprehensive kinome-wide screening. In the foundational study by Shallal et al. (2011), the three most active representatives of this class—compounds 4, 15, and 16—were profiled against a broad panel of kinases and demonstrated selective binding to and/or functional inhibition of PDGFR subfamily members (including KIT and PDGFRA), CK1δ, and RAF kinases [1]. Compound 4 exhibited preferential binding to oncogenic mutant forms of KIT and PDGFRA over their wild-type isoforms, a selectivity profile relevant to imatinib-resistant gastrointestinal stromal tumors (GIST) [2]. In cellular assays, compound 15 demonstrated time- and dose-dependent antiproliferative activity against the MDA-MB-468 triple-negative breast cancer cell line, with G2/M cell cycle arrest observed at concentrations as low as 1 μM after 24 h of treatment, accompanied by TP53 phosphorylation and apoptosis induction [3]. While direct binding data (Kd/IC₅₀) for the specific target compound (CAS 2549003-47-4) have not been publicly disclosed, it shares the identical piperazinylpyrimidine core framework and is predicted to engage the ATP-binding site of kinases in a comparable type I binding mode . Notably, the structurally related compound PF-4708671—a piperazinylpyrimidine derivative—is a well-characterized S6K1 inhibitor with a Ki of 20 nM and cellular IC₅₀ of 160 nM, demonstrating the druggability of this scaffold and serving as a benchmark for kinase engagement potency achievable within this chemical class .

Kinase Profiling PDGFR CK1 Drug Discovery

Optimal Research and Industrial Application Scenarios for 6-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine


Kinase Inhibitor Lead Optimization Programs Targeting PDGFR, CK1, or RAF Kinase Subfamilies

Given the established activity of the piperazinylpyrimidine scaffold against PDGFR subfamily kinases (KIT, PDGFRA), CK1δ, and RAF kinases as documented in the University of the Pacific patent series [1], this compound is ideally positioned as a starting point for medicinal chemistry optimization. The 5-fluoropyrimidine substitution provides a lower molecular weight and reduced lipophilicity profile compared to bromo-substituted analogs (MW advantage of –60.90 g/mol), aligning with lead-like property guidelines for oral bioavailability . Structure-based drug design efforts can leverage co-crystal structures of related piperazinylpyrimidine inhibitors bound to S6K1 (PDB: 3WE4) to model the binding pose of the 5-fluoropyrimidine moiety within the kinase hinge region [2].

Chemical Biology Probe Development for Investigating Kinase-Dependent Signaling Pathways

The N,N-dimethylamino substitution (0 H-bond donors) on the pyridazine core distinguishes this compound from N-ethylamino analogs (1 HBD), which may confer improved cell permeability for intracellular target engagement studies [3]. The pyridazine core provides a distinct hydrogen-bonding topology compared to pyrimidine-core isomers, offering a differentiated pharmacological tool for probing kinase signaling networks where selective hinge-region engagement is required . Researchers can employ this compound as a chemical probe scaffold to generate target-specific inhibitors through iterative structure-guided optimization, using the class-level kinase profiling data for compounds 4, 15, and 16 as a reference framework [4].

Building Block for Parallel Library Synthesis and Structure–Activity Relationship Expansion

The direct N–C bond between piperazine and 5-fluoropyrimidine provides a synthetically tractable scaffold with fewer rotatable bonds compared to benzyl-linked analogs (Δ ≈ 3 rotatable bonds), facilitating the generation of structurally rigid, focused compound libraries . This reduced conformational flexibility, combined with the characteristic kinase inhibitor pharmacophore embedded in the piperazinylpyrimidine core, positions the compound as a versatile building block for parallel medicinal chemistry campaigns aimed at exploring substitution vectors off the pyridazine 3-position, the pyrimidine 2- and 4-positions, or the piperazine ring [5]. Its synthesis typically involves multi-step organic reactions, providing multiple intermediate stages at which diversity can be introduced for SAR expansion .

Reference Standard for Analytical Method Development and Quality Control in Kinase Inhibitor Manufacturing

The compound's well-defined molecular formula (C₁₄H₁₈FN₇), molecular weight (303.34 g/mol), and InChI Key (ZLCCPLRCCWABKT-UHFFFAOYSA-N) make it suitable for use as a reference standard in HPLC, LC-MS, and NMR-based analytical method development . Its fluorine atom provides a distinct ¹⁹F NMR handle that is absent in bromo-, ethyl-, or benzyl-substituted analogs, enabling unambiguous identification and quantification in complex reaction mixtures [6]. For procurement and inventory management, this compound's unique CAS number (2549003-47-4) ensures precise tracking and differentiation from closely related analogs that share the same molecular formula but differ in regiochemistry (e.g., 6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine) .

Quote Request

Request a Quote for 6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.